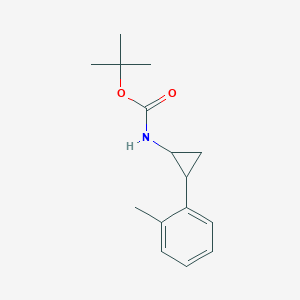

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate

Beschreibung

Table 1: Molecular Identity Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁NO₂ |

| Molecular Weight | 247.34 g/mol |

| CAS Registry Number | 1859949-36-2 |

| InChI Key | HBPQMIXSBKDHCR-UHFFFAOYSA-N |

The InChI Key (HBPQMIXSBKDHCR-UHFFFAOYSA-N) serves as a standardized hashed identifier, enabling rapid database searches and structural comparisons.

Structural Analysis

The compound’s architecture combines rigidity from the cyclopropane ring with the steric bulk of the tert-butyl group. The o-tolyl moiety introduces aromaticity and potential π-π stacking interactions, while the carbamate group offers sites for hydrogen bonding and nucleophilic substitution. These features collectively influence its physicochemical behavior and suitability for applications in organic synthesis and pharmaceutical intermediate design.

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H21NO2 |

|---|---|

Molekulargewicht |

247.33 g/mol |

IUPAC-Name |

tert-butyl N-[2-(2-methylphenyl)cyclopropyl]carbamate |

InChI |

InChI=1S/C15H21NO2/c1-10-7-5-6-8-11(10)12-9-13(12)16-14(17)18-15(2,3)4/h5-8,12-13H,9H2,1-4H3,(H,16,17) |

InChI-Schlüssel |

HBPQMIXSBKDHCR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2CC2NC(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism

The amine group of trans-2-(o-tolyl)cyclopropylamine reacts with Boc anhydride (di-tert-butyl dicarbonate) under basic conditions to form the carbamate (Fig. 1).

Reagents :

- Trans-2-(o-tolyl)cyclopropylamine

- Boc anhydride (1.1–2.0 equiv)

- Base : Triethylamine (TEA), DMAP, or NaHCO₃

- Solvent : Dichloromethane (DCM), THF, or acetone/water mixtures

- Dissolve the amine (1.0 equiv) and Boc anhydride (1.2 equiv) in DCM at 0°C.

- Add TEA (1.5 equiv) dropwise.

- Stir at 25°C for 12–16 hours.

- Purify via column chromatography (petroleum ether/ethyl acetate).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Time | 12–16 hours | |

| Temperature | 0°C → 25°C | |

| Purity (HPLC) | >95% |

Advantages :

Limitations :

- Requires pure amine precursor.

Cyclopropane Ring Construction Strategies

Vinyl Chloride Cyclopropanation

Substrate : o-Tolyl-substituted alkene + vinyl chloride.

Reagents :

- React o-tolyl-substituted alkene with vinyl chloride (3–5 equiv) under 10–20 psi H₂.

- Add NaOH (30%) dropwise at 50–100°C.

- Isolate trans-2-(o-tolyl)cyclopropylamine intermediate.

Sigmatropic Rearrangement

Substrate : O-Cyclopropyl hydroxylamine derivatives.

Reagents :

- Perform-sigmatropic rearrangement of O-cyclopropyl hydroxylamine.

- Hydrogenate intermediate to form cyclopropylamine.

- Protect amine with Boc anhydride.

Comparison of Cyclopropanation Methods :

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| Vinyl Chloride | 70–87 | High (trans) | Industrial |

| Sigmatropic | 60–75 | Moderate | Lab-scale |

Alternative Approaches

tert-Butyl Formate Reaction

Reagents :

- Reflux amine with tert-butyl formate in anhydrous solvent.

- Neutralize with aqueous NaHCO₃.

Limitations :

- Lower efficiency compared to Boc anhydride.

Analyse Chemischer Reaktionen

Reactivity with Sulfoxides and Sulfides

The compound participates in transfer reactions with sulfoxides and sulfides under rhodium catalysis, forming sulfoximine or sulfilimine carbamates. These reactions are critical for synthesizing sulfur-containing derivatives with potential applications in medicinal chemistry .

Mechanism

-

Activation : The carbamate group undergoes rhodium-mediated activation.

-

Transfer : The activated carbamate transfers to the sulfur center of the sulfoxide/sulfide.

-

Purification : Products are isolated via standard chromatographic methods.

Applications

-

Enables direct incorporation of carbamate motifs into sulfur-containing frameworks.

-

Facilitates labeling strategies for chemical biology (e.g., azide-based cycloadditions) .

Radical-Based Transformations

Tert-butyl carbamates can act as precursors for nitrogen-centered radicals (NCRs) under specific conditions, enabling cyclization and functionalization reactions.

Key Reactions

-

PTOC Carbamate Radical Precursors

-

TTOC Carbamate Systems

Mechanistic Insights

-

Electron Transfer : Initiation via di-tert-butyl peroxide (DTBP) or photolysis generates radicals.

-

Cyclization : Aminyl radicals undergo H-atom abstraction or cyclization with alkenes.

-

Byproduct Formation : Over-cyclization can lead to tricyclic lactams or aromatic derivatives .

Pummerer and Fragmentation Reactions

While not directly studied for this compound, analogous carbamates participate in Pummerer-type reactions, where sulfoxides undergo electrophilic activation followed by nucleophilic attack .

Key Features

-

Chirality Preservation : Deprotonation of sulfonium intermediates retains stereochemistry during acetate transfer.

-

Fragmentation : Sulfur-based intermediates can undergo cleavage to form carbonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Overview:

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity.

Case Studies:

- Neurological Disorders: Research indicates that compounds derived from this compound exhibit potential in treating conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter systems .

- Synthesis of Novel Therapeutics: The compound serves as a precursor for synthesizing new therapeutic agents through various chemical reactions, including palladium-catalyzed coupling reactions which yield N-Boc-protected anilines .

Agricultural Chemistry

Overview:

In agricultural applications, this compound is incorporated into the formulation of agrochemicals. It plays a crucial role in developing pest control solutions that are environmentally friendly.

Case Studies:

- Pesticide Development: Studies have shown that derivatives of this compound can enhance the effectiveness of pesticides while reducing their ecological footprint .

- Sustainable Agriculture: The compound's low toxicity profile makes it an attractive option for sustainable agricultural practices, promoting safer pest management strategies .

Biochemical Research

Overview:

The compound is employed in biochemical studies focusing on enzyme inhibition and protein interactions, contributing to a deeper understanding of biological processes and disease mechanisms.

Case Studies:

- Enzyme Inhibition Studies: Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, offering insights into potential therapeutic targets .

- Protein Interaction Analysis: The compound aids in elucidating protein-ligand interactions, which is vital for drug design and development .

Material Science

Overview:

this compound's unique properties make it suitable for applications in material science, particularly in developing advanced materials.

Case Studies:

- Polymer Development: The compound has been utilized in the synthesis of polymers with enhanced durability and resistance to chemical degradation. Its application in coatings has shown promising results in improving material longevity .

- Nanocomposites: Research indicates that incorporating this compound into nanocomposite materials can significantly improve mechanical properties and thermal stability .

Cosmetic Formulations

Overview:

In the cosmetic industry, this compound is valued for its stabilizing properties.

Case Studies:

- Stabilization of Formulations: The compound is used to enhance the stability of cosmetic products, ensuring longer shelf life and effectiveness while being gentle on the skin .

- Skin Care Products: Its incorporation into skin care formulations has been associated with improved product performance without adverse effects on skin health .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural features and the nature of the target enzyme. The pathways involved may include:

Binding to active sites: The compound can bind to the active sites of enzymes, inhibiting their catalytic activity.

Modulation of signaling pathways: It can influence cellular signaling pathways by interacting with key proteins or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Variations

The compound belongs to a broader class of tert-butyl (trans-2-arylcyclopropyl)carbamates. Key structural analogs and their distinguishing features include:

Physicochemical Properties

- Density and Solubility : Brominated and heteroaromatic analogs exhibit higher densities (1.36–1.45 g/cm³) compared to alkyl-substituted variants. The o-tolyl group introduces steric bulk, reducing aqueous solubility but enhancing lipophilicity .

- Acidity/Basicity : The Boc-protected amines have predicted pKa values of ~12.1–12.4, consistent with weak basicity. Deprotection yields primary amines with higher reactivity .

Key Research Findings

- Steric vs. Electronic Effects : The o-tolyl group in this compound provides steric hindrance that limits rotational freedom, enhancing selectivity in receptor binding compared to para-substituted analogs .

- Synthetic Versatility : Brominated derivatives (e.g., 4-bromophenyl) serve as versatile intermediates for late-stage diversification via cross-coupling, enabling rapid SAR exploration .

- Biological Potency : Heteroaromatic substituents (e.g., thiazole) improve pharmacokinetic profiles by balancing lipophilicity and solubility, critical for CNS-targeting agents .

Biologische Aktivität

Tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its cyclopropyl structure and a carbamate functional group, which are known to influence its biological interactions. The presence of the o-tolyl group adds to its lipophilicity, potentially enhancing membrane permeability and biological efficacy.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Many carbamate derivatives show significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

- Antitumor Activity : Some studies suggest that cyclopropane-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells or inhibiting specific oncogenic pathways.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the following table:

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antimicrobial Studies : A study demonstrated that derivatives of carbamates exhibited broad-spectrum antimicrobial activity against various strains, including resistant bacteria. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a lead compound for drug development .

- Antitumor Activity : In vitro assays revealed that the compound significantly inhibited the proliferation of several cancer cell lines, including colorectal and lung cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .

- Structure-Activity Relationship (SAR) : SAR studies indicated that modifications to the cyclopropyl and carbamate moieties could enhance potency and selectivity against specific targets, paving the way for the design of more effective derivatives .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing tert-butyl (trans-2-(o-tolyl)cyclopropyl)carbamate?

Answer:

The synthesis typically involves cyclopropanation of styrene derivatives followed by carbamate protection. For example, cyclopropane rings can be formed via [2+1] cycloaddition using Simmons-Smith reagents or transition-metal-catalyzed methods. The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA). Stereochemical control (trans configuration) is achieved using chiral catalysts or diastereoselective crystallization . Post-synthesis, intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) .

Basic: How should researchers purify and characterize this compound?

Answer:

- Purification: Use flash chromatography (silica gel, 20–50% EtOAc/hexane) to isolate the product. For enantiomerically pure samples, chiral HPLC (e.g., Chiralpak IA/IB columns) is recommended .

- Characterization:

- NMR (¹H/¹³C): Confirm cyclopropane protons (δ 1.2–2.0 ppm, multiplet) and tert-butyl group (δ 1.4 ppm, singlet). Aromatic protons (o-tolyl) appear as complex splitting near δ 7.0–7.5 ppm .

- HPLC-MS: Verify molecular ion ([M+H]⁺, calculated m/z ~276.3) and purity (>95%) .

Basic: What safety precautions are critical during handling?

Answer:

Although classified as non-hazardous in some SDS , standard lab precautions apply:

- PPE: Nitrile gloves, lab coat, safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Storage: Keep at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

Advanced: How can stereochemical integrity be maintained during synthesis?

Answer:

- Chiral Catalysis: Use asymmetric cyclopropanation catalysts (e.g., Rh₂(S-DOSP)₄) to enforce trans selectivity .

- Kinetic Resolution: Employ enzymes (lipases) or chiral auxiliaries to separate enantiomers .

- Crystallization: Diastereomeric salts (e.g., with tartaric acid) enhance enantiopurity .

Advanced: What mechanistic insights govern the Boc deprotection step?

Answer:

The Boc group is cleaved under acidic conditions (HCl/dioxane or TFA/DCM). The mechanism involves protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. Side reactions (e.g., cyclopropane ring opening) are minimized by using mild acids (4N HCl) at 0°C .

Advanced: How is the compound evaluated for biological activity (e.g., enzyme inhibition)?

Answer:

- In vitro Assays: Test LSD1 inhibition via demethylase activity assays (e.g., using recombinant LSD1 and methylated H3K4 substrates). IC₅₀ values are determined via fluorescence quenching .

- Parasiticidal Activity: Schistosomula viability assays (48-hour exposure, IC₅₀ calculated via Probit analysis) .

Advanced: How to resolve contradictions in reported synthetic yields?

Answer:

Discrepancies often arise from cyclopropanation efficiency. Optimize:

- Reagent Ratios: Adjust stoichiometry of carbene precursors (e.g., CH₂I₂:Zn ratio).

- Solvent Effects: Use non-polar solvents (DCM/toluene) to stabilize transition states .

- Catalyst Screening: Test Rh(II) vs. Cu(I) catalysts for improved diastereoselectivity .

Advanced: What strategies ensure stability in long-term pharmacological studies?

Answer:

- Lyophilization: Freeze-dry the compound to prevent hydrolysis.

- Buffered Solutions: Store in pH 7.4 PBS with 0.01% BHT (antioxidant).

- Accelerated Stability Testing: Conduct stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How to develop analytical methods for detecting trace impurities?

Answer:

- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in H₂O/ACN. Detect impurities (e.g., hydrolyzed carbamate) via MRM transitions.

- NMR Relaxation Editing: Suppress solvent peaks to identify low-abundance degradants .

Advanced: Can computational modeling predict interactions with biological targets?

Answer:

Yes. Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.